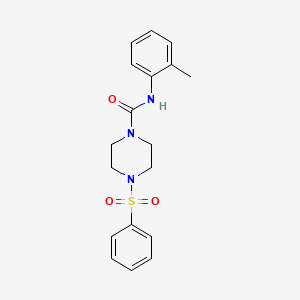

![molecular formula C19H29N3O4 B5501788 2-[1-(3,4-二甲氧基苄基)-3-氧代-2-哌嗪基]-N,N-二乙基乙酰胺](/img/structure/B5501788.png)

2-[1-(3,4-二甲氧基苄基)-3-氧代-2-哌嗪基]-N,N-二乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a part of the broader family of piperazine derivatives, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. Piperazine derivatives have been extensively studied for their ability to interact with a wide range of biological targets.

Synthesis Analysis

Synthesis of piperazine derivatives often involves complex reactions including but not limited to condensation, substitution, and cyclization reactions. For example, the synthesis of similar compounds has been achieved through reactions involving key precursors such as 2,5-dimethylpiperazine and various benzyl halides or aldehydes under controlled conditions to introduce the desired substituents (Uchiyama, Kikura-Hanajiri, & Hakamatsuka, 2015).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including the compound of interest, is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This core structure is modified by various substituents that influence the compound's properties and reactivity. Techniques such as NMR and X-ray crystallography are often employed to elucidate these structures in detail.

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitutions, wherein the piperazine nitrogen atoms can act as nucleophiles, and electrophilic substitutions on the aromatic rings. The specific reactions and properties depend on the nature of the substituents attached to the piperazine ring and the adjacent aromatic systems.

Physical Properties Analysis

The physical properties of piperazine derivatives like the compound are influenced by their molecular structure. Properties such as solubility, melting point, and boiling point can vary significantly based on the nature and position of substituents on the molecule. For instance, the introduction of methoxy groups can affect the compound's polarity and, consequently, its solubility in various solvents.

Chemical Properties Analysis

Chemically, piperazine derivatives exhibit a range of behaviors due to the presence of multiple functional groups. Their chemical stability, reactivity towards acids and bases, and interactions with other molecules (e.g., through hydrogen bonding) are key areas of study. The electronic effects of substituents such as dimethoxybenzyl and diethylacetamide groups play a critical role in determining the compound's chemical properties.

References:

- Uchiyama, N., Kikura-Hanajiri, R., & Hakamatsuka, T. (2015). A phenethylamine derivative 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3,4-methylenedioxyphenyl)methyl]ethanamine (25I-NB34MD) and a piperazine derivative 1-(3,4-difluoromethylenedioxybenzyl)piperazine (DF-MDBP), newly detected in illicit products. Forensic Toxicology, 34, 166-173. LinkThis overview provides a foundational understanding of "2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide" based on scientific research, emphasizing its synthesis, molecular structure, and inherent chemical properties. Further studies and detailed analyses are required to expand our understanding of this compound and its potential applications.

科学研究应用

新型化合物的合成

研究人员合成了源自特定前体并表现出显著生物活性的新型化合物。例如,Abu-Hashem 等人(2020 年)合成了表现出 COX-2 抑制、镇痛和抗炎活性的新型杂环化合物 (Abu‐Hashem、Al-Hussain 和 Zaki,2020 年)。同样,Sobolevskaya 等人(2007 年)从海洋放线菌链霉菌属 KMM 7210 中分离出新的化合物,并评估了它们的细胞毒活性 (Sobolevskaya 等人,2007 年)。

心脏向性活性

Mokrov 等人(2019 年)合成了一组新的化合物,分析了它们的结构以影响心脏向性作用。其中,一种特定化合物表现出显着的抗心律失常活性,突显了其在心律失常治疗中的潜在治疗应用 (Mokrov 等人,2019 年)。

抗菌和抗增殖活性

Jadhav 等人(2017 年)报道合成了源自 1-(2,6-二氟苄基)-1H-1,2,3-三唑-4-羧酸的新型化合物,该化合物对各种细菌和真菌菌株表现出中等到良好的抗菌活性 (Jadhav、Raundal、Patil 和 Bobade,2017 年)。Al-Wahaibi 等人(2021 年)合成了 1,3,4-恶二唑 N-曼尼希碱基,显示出显着的抗菌和抗增殖活性,表明它们在治疗各种细菌感染和癌症方面的潜力 (Al-Wahaibi 等人,2021 年)。

未来方向

属性

IUPAC Name |

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-5-21(6-2)18(23)12-15-19(24)20-9-10-22(15)13-14-7-8-16(25-3)17(11-14)26-4/h7-8,11,15H,5-6,9-10,12-13H2,1-4H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBKZAUSIVOBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501709.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide](/img/structure/B5501731.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)